AMPA receptor modulator-3

Description

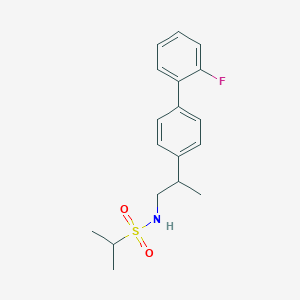

Structure

3D Structure

Properties

CAS No. |

211311-39-6 |

|---|---|

Molecular Formula |

C18H22FNO2S |

Molecular Weight |

335.4 g/mol |

IUPAC Name |

N-[2-[4-(2-fluorophenyl)phenyl]propyl]propane-2-sulfonamide |

InChI |

InChI=1S/C18H22FNO2S/c1-13(2)23(21,22)20-12-14(3)15-8-10-16(11-9-15)17-6-4-5-7-18(17)19/h4-11,13-14,20H,12H2,1-3H3 |

InChI Key |

CECANHFDVPUVMI-UHFFFAOYSA-N |

SMILES |

CC(C)S(=O)(=O)NCC(C)C1=CC=C(C=C1)C2=CC=CC=C2F |

Canonical SMILES |

CC(C)S(=O)(=O)NCC(C)C1=CC=C(C=C1)C2=CC=CC=C2F |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

LY392098; LY 392098; LY-392098. |

Origin of Product |

United States |

Foundational & Exploratory

AMPA Receptor Modulator-3: A Technical Deep Dive into the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of positive allosteric modulators (PAMs) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, with a focus on compounds that primarily slow receptor deactivation. While the specific designation "AMPA receptor modulator-3" does not correspond to a widely recognized compound in the public domain, this document will detail the well-established mechanisms of prototypical AMPA receptor potentiators. These small molecules enhance synaptic transmission by binding to an allosteric site on the receptor, distinct from the glutamate (B1630785) binding site, and stabilizing the active conformation of the receptor complex. This guide will delve into the molecular interactions, kinetic effects, and downstream signaling consequences of AMPA receptor modulation, supported by quantitative data, detailed experimental protocols, and visualizations of the key pathways involved.

Introduction to AMPA Receptors and Their Modulation

AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory synaptic transmission in the central nervous system.[1][2] Their activation by glutamate leads to the influx of sodium and, in some cases, calcium ions, causing neuronal depolarization.[1] This rapid signaling is fundamental to synaptic plasticity, the cellular basis of learning and memory.[1][3]

AMPA receptor modulators are compounds that can enhance or inhibit the receptor's function. Positive allosteric modulators (PAMs) potentiate the receptor's response to glutamate without activating the receptor directly.[1][4] They achieve this by binding to an allosteric site, a location on the receptor distinct from the glutamate-binding pocket.[1] This potentiation can manifest as an increase in the channel's open probability or a prolongation of the time it remains open.[1]

PAMs can be broadly categorized into two classes based on their impact on receptor kinetics:

-

Low-impact PAMs: These modulators primarily decrease the rate of receptor deactivation (channel closing) with minimal effect on desensitization.[4]

-

High-impact PAMs: These compounds decrease both deactivation and desensitization, leading to a more pronounced and prolonged enhancement of the synaptic current.[4]

This guide will focus on the mechanism of low-impact PAMs that preferentially slow deactivation, a mechanism with therapeutic potential for cognitive enhancement and the treatment of neuropsychiatric disorders.[4][5][6]

Molecular Mechanism of Action

Detailed structural and functional studies have elucidated the mechanism by which certain PAMs, such as aniracetam (B1664956) and CX614, potentiate AMPA receptor function.[5][6][7]

Allosteric Binding Site

These PAMs bind to a specific allosteric site located at the dimer interface of the ligand-binding domains (LBDs) of adjacent AMPA receptor subunits.[5][6][7] The LBD, often described as a "clamshell," undergoes a conformational change upon binding glutamate. The binding of the PAM occurs in a crevice at the "hinge" of this clamshell.[6][7]

Stabilization of the Active Conformation

The binding of the modulator to this site stabilizes the glutamate-bound, closed-cleft conformation of the LBD.[5][6] This stabilization is achieved through interactions with residues at the dimer interface. By "locking" the LBD in its active state, the modulator slows the rate of deactivation, which is the process of the channel closing as glutamate dissociates.[5][6]

Figure 1: Mechanism of AMPA Receptor Positive Allosteric Modulation.

Impact on Receptor Kinetics: Quantitative Data

The primary effect of this class of PAMs is a significant slowing of the deactivation kinetics of the AMPA receptor current. This can be quantified using patch-clamp electrophysiology.

| Compound | Concentration | Effect on Deactivation (τ) | Effect on Desensitization | Receptor Subunit | Reference |

| Aniracetam | 5 mM | Slowed | Little effect | GluR2 (flop) | [5] |

| CX614 | 100 µM | Markedly slowed | Marked effect | GluR2 (flop) | [5] |

| Cyclothiazide | 100 µM | Less profound slowing | Prevents desensitization | GluR2 (flop) | [5] |

Downstream Signaling and Trafficking

The potentiation of AMPA receptor activity by PAMs can influence downstream signaling pathways that are crucial for synaptic plasticity. AMPA receptor trafficking, the process of inserting and removing receptors from the synapse, is a key mechanism for long-term potentiation (LTP) and long-term depression (LTD).[8][9]

Enhanced AMPA receptor activation can contribute to the activation of several signaling cascades, including:

-

CaMKII (Calcium/calmodulin-dependent protein kinase II): Increased calcium influx through calcium-permeable AMPA receptors or NMDA receptors can activate CaMKII, a key player in LTP and the insertion of AMPA receptors into the synapse.[10]

-

MAPK/ERK (Mitogen-activated protein kinase/Extracellular signal-regulated kinase) Pathway: This pathway has been implicated in the synaptic delivery of AMPA receptors during learning and memory formation.[11]

-

PI3K (Phosphoinositide 3-kinase): This pathway can be activated by factors like brain-derived neurotrophic factor (BDNF) and tumor necrosis factor-alpha (TNFα) to upregulate synaptic AMPA receptors.[10]

Figure 2: Downstream Signaling Pathways Influenced by AMPA Receptor Potentiation.

Experimental Protocols

The elucidation of the mechanism of action of AMPA receptor PAMs relies on a combination of structural biology and electrophysiological techniques.

X-ray Crystallography

Objective: To determine the three-dimensional structure of the PAM bound to the AMPA receptor ligand-binding domain.

Methodology:

-

Protein Expression and Purification: The soluble ligand-binding domain (S1S2 construct) of an AMPA receptor subunit (e.g., GluA2) is expressed in a suitable system (e.g., E. coli) and purified to homogeneity.

-

Crystallization: The purified protein is co-crystallized with the agonist (e.g., glutamate) and the positive allosteric modulator. This involves screening a wide range of conditions (precipitants, pH, temperature) to find those that promote the growth of well-ordered crystals.

-

Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded.

-

Structure Determination and Refinement: The diffraction data are processed to determine the electron density map, from which the atomic coordinates of the protein and bound ligands are built and refined.[5][6]

Figure 3: Experimental Workflow for X-ray Crystallography of AMPA Receptor LBD.

Patch-Clamp Electrophysiology

Objective: To measure the effect of the PAM on the kinetics of AMPA receptor-mediated currents.

Methodology:

-

Cell Culture and Transfection: A cell line (e.g., HEK293 cells) is cultured and transiently transfected with the cDNA encoding the AMPA receptor subunit(s) of interest.[5]

-

Patch-Clamp Recording: An outside-out patch of the cell membrane containing the expressed AMPA receptors is excised using a glass micropipette. This allows for the rapid application and removal of solutions.

-

Rapid Solution Exchange: The patch is rapidly moved between solutions with and without the agonist (e.g., glutamate or quisqualate) and in the presence or absence of the PAM.[5][6]

-

Data Analysis:

-

Deactivation: The decay of the current after a brief (e.g., 1 ms) pulse of the agonist is measured. The time constant (τ) of this decay reflects the deactivation rate.[5]

-

Desensitization: The decay of the current during a prolonged (e.g., 500 ms) application of the agonist is measured to determine the rate and extent of desensitization.[5]

-

Conclusion

Positive allosteric modulators of the AMPA receptor that primarily slow deactivation represent a sophisticated approach to enhancing excitatory synaptic transmission. Their mechanism of action, centered on the stabilization of the active conformation of the receptor's ligand-binding domain, is now well-understood through detailed structural and functional studies. By prolonging the synaptic current, these modulators can influence downstream signaling pathways involved in synaptic plasticity. This in-depth understanding of their mechanism provides a strong foundation for the rational design and development of novel therapeutics for a range of neurological and psychiatric disorders characterized by synaptic dysfunction.

References

- 1. What are AMPA receptor modulators and how do they work? [synapse.patsnap.com]

- 2. AMPA receptor - Wikipedia [en.wikipedia.org]

- 3. AMPA Receptor Trafficking and Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 4. AMPA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 5. Mechanism of Positive Allosteric Modulators Acting on AMPA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of Positive Allosteric Modulators Acting on AMPA Receptors | Journal of Neuroscience [jneurosci.org]

- 7. jneurosci.org [jneurosci.org]

- 8. AMPA receptor trafficking and the mechanisms underlying synaptic plasticity and cognitive aging - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Regulation of AMPA Receptor Trafficking and Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Regulation of AMPA receptor trafficking by secreted protein factors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. MAPK signaling pathways mediate AMPA receptor trafficking in an in vitro model of classical conditioning - PubMed [pubmed.ncbi.nlm.nih.gov]

A Guide to the Synthesis and Characterization of a Novel AMPA Receptor Modulator

This technical guide provides a comprehensive overview of the synthesis and characterization of a representative positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. The information presented is intended for researchers, scientists, and professionals in the field of drug development. The methodologies and data are based on established principles and recently published findings in the study of AMPA receptor modulators.

Introduction

The AMPA receptor, a key player in fast excitatory synaptic transmission in the central nervous system, is a critical target for therapeutic intervention in various neurological and psychiatric disorders.[1][2][3] Positive allosteric modulators (PAMs) of the AMPA receptor are of particular interest as they enhance the receptor's function in the presence of the endogenous ligand, glutamate (B1630785), offering a more nuanced modulation with a potentially wider therapeutic window compared to direct agonists.[1][4] This guide details the synthetic route and characterization of a novel tricyclic cage-containing AMPA receptor modulator, a class of compounds that has shown promise in preclinical studies.[1][5]

Synthesis of a Representative AMPA Receptor Modulator

The synthesis of the target modulator involves a multi-step process starting from readily available starting materials. The following protocol is a representative example based on synthetic approaches for novel 1,11-dimethyl-3,6,9-triazatricyclo[7.3.1.13,11]tetradecane-4,8,12-trione derivatives.[1][5]

Experimental Protocol: Synthesis

Step 1: Synthesis of the Tricyclic Core

The synthesis of the key tricyclic core is a critical step. A detailed, optimized protocol is essential for achieving a good yield and purity. For the synthesis of derivatives of 1,11-dimethyl-3,6,9-triazatricyclo[7.3.1.13,11]tetradecane-4,8,12-trione, the process starts from indan-2-one.[1][5] The oxime is first formed from indan-2-one, which is then reduced to an amine hydrochloride.[1][5]

Step 2: Coupling with Indane Fragment

The tricyclic core is then coupled with an indane fragment, which is crucial for binding to the target receptor.[1][5] The specific reaction conditions and reagents will depend on the desired final compound.

Step 3: Purification and Characterization of the Final Compound

The final product is purified using standard chromatographic techniques, such as column chromatography. The structure and purity of the synthesized modulator are confirmed by nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).[6]

Table 1: Synthesis and Characterization Data

| Parameter | Value | Reference |

| Starting Material | Indan-2-one | [1][5] |

| Key Intermediate | 1,11-dimethyl-3,6,9-triazatricyclo[7.3.1.13,11]tetradecane-4,8,12-trione derivative | [1][5] |

| Final Compound Yield | 85% (for a representative N-(5-cyanoindan-2-yl)benzo[b]thiophene-5-carboxamide) | [6] |

| Purity (by HPLC) | >95% | - |

| 1H NMR | Consistent with the proposed structure | [6] |

| HRMS (ESI) | m/z calculated and found values are in close agreement | [6] |

Characterization of the Modulator's Activity

The biological activity of the synthesized modulator is assessed through a series of in vitro and in vivo experiments.

In Vitro Characterization

Radioligand Binding Assay:

The affinity of the novel modulator for the AMPA receptor is determined using a radioligand binding assay. This assay measures the displacement of a known radiolabeled AMPA receptor ligand by the test compound.[1][5]

Experimental Protocol: Radioligand Binding Assay [6]

-

Membrane Preparation: Plasmatic membranes are prepared from rat cerebral cortex.

-

Incubation: The membranes are incubated with a specific concentration of a radiolabeled AMPA receptor modulator (e.g., [3H]PAM-43) and varying concentrations of the test compound.

-

Separation: Bound and free radioligand are separated by rapid filtration.

-

Quantification: The amount of bound radioactivity is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.

Electrophysiology:

The functional effect of the modulator on AMPA receptor-mediated currents is evaluated using patch-clamp electrophysiology on cultured neurons or in brain slices.[4][7][8]

Experimental Protocol: Patch-Clamp Electrophysiology [9]

-

Cell Preparation: Whole-cell patch-clamp recordings are performed on cultured hippocampal neurons or neurons in acute brain slices.

-

Recording: AMPA receptor-mediated currents are evoked by the application of glutamate or AMPA.

-

Modulator Application: The synthesized modulator is applied to the recording chamber, and the potentiation of the AMPA receptor-mediated current is measured.

-

Data Analysis: The concentration-response curve is generated, and the EC50 value (the concentration of the modulator that produces 50% of the maximal response) is determined.

Table 2: In Vitro Characterization Data

| Assay | Parameter | Value | Reference |

| Radioligand Binding | IC50 vs. [3H]PAM-43 | Varies depending on the specific compound | [1][5] |

| Electrophysiology (HEK-293 cells expressing iGluR4) | EC50 for potentiation of L-glutamate response | 4.4 µM (for a compound referred to as AMPA receptor modulator-3) | [10] |

Signaling Pathways and Experimental Workflows

AMPA Receptor Signaling Pathway

AMPA receptor activation by glutamate leads to the influx of sodium ions, causing depolarization of the postsynaptic membrane and initiating an excitatory postsynaptic potential (EPSP). Positive allosteric modulators enhance this process by slowing the deactivation and/or desensitization of the receptor, thereby prolonging the ion channel opening.[7][8] This enhanced signaling can lead to the activation of downstream pathways involved in synaptic plasticity, such as the PI3K-Akt pathway.[11]

References

- 1. New Allosteric Modulators of AMPA Receptors: Synthesis and Study of Their Functional Activity by Radioligand-Receptor Binding Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and Characterization of AMPA Receptor Modulators Selective for TARP-γ8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. AMPA receptor - Wikipedia [en.wikipedia.org]

- 4. books.rsc.org [books.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. jneurosci.org [jneurosci.org]

- 8. Mechanism of Positive Allosteric Modulators Acting on AMPA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. FUNCTIONAL INSIGHT INTO DEVELOPMENT OF POSITIVE ALLOSTERIC MODULATORS OF AMPA RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. AMPA Receptor Trafficking in Homeostatic Synaptic Plasticity: Functional Molecules and Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Binding Affinity and Kinetics of AMPA Receptor Modulators

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Specific binding affinity and kinetic data for a compound designated solely as "AMPA receptor modulator-3" are not publicly available. This guide will therefore provide a comprehensive overview of the binding characteristics of representative and well-characterized positive allosteric modulators (PAMs) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. The principles, experimental protocols, and signaling pathways described herein are broadly applicable to the study of novel AMPA receptor modulators.

Introduction to AMPA Receptor Modulation

The AMPA receptor is a critical mediator of fast excitatory neurotransmission in the central nervous system and plays a pivotal role in synaptic plasticity, learning, and memory.[1][2] Positive allosteric modulators of AMPA receptors, often referred to as "ampakines," enhance receptor function in the presence of the endogenous agonist, glutamate.[2] They achieve this by binding to an allosteric site on the receptor complex, which can lead to a slowing of deactivation and/or desensitization of the receptor, thereby potentiating glutamatergic signaling.[1][3] This modulatory action makes AMPA receptors an attractive target for therapeutic intervention in a variety of neurological and psychiatric disorders, including cognitive deficits and depression.[4][5]

A thorough understanding of the binding affinity and kinetics of these modulators is paramount for drug discovery and development. Binding affinity, typically expressed as the dissociation constant (Kd) or inhibition constant (Ki), quantifies the strength of the interaction between a modulator and the AMPA receptor. The kinetics of this interaction, described by the association (kon) and dissociation (koff) rate constants, provide insight into the time course of the modulator's action. Together, these parameters are crucial for predicting the in vivo efficacy, duration of action, and potential side effects of a drug candidate.

Quantitative Data on Representative AMPA Receptor Modulators

The following tables summarize the binding affinity and functional potency data for several well-characterized AMPA receptor positive allosteric modulators. It is important to note that the specific values can vary depending on the experimental conditions, including the specific AMPA receptor subunit composition (e.g., flip vs. flop isoforms), the radioligand used in competition assays, and the cell or tissue preparation.

| Modulator | Receptor Subtype/Tissue | Assay Type | Parameter | Value | Reference |

| PF-4778574 | Rodent Brain Tissue | Radioligand Binding | Ki | 230 nM | [6] |

| Human GluA2 (flip) | Functional (Potentiation) | EC50 | 1.1 µM | [6] | |

| Human GluA2 (flop) | Functional (Potentiation) | EC50 | 1.5 µM | [6] | |

| CX-614 | Recombinant GluA2-LBD | Crystallography | - | Binds to dimer interface | [1] |

| Cultured Rat Hippocampal Neurons | Electrophysiology | EC2x | ~10 µM | [1] | |

| LY404187 | Recombinant Human GluR2/4 (flip) | Functional | Potentiation | Preferential potentiation | [4] |

| Recombinant Human GluR1/3 (flip) | Functional | Potentiation | Less potentiation | [4] |

*EC2x represents the concentration required to produce a two-fold increase in the AMPA receptor-mediated current amplitude.

Experimental Protocols

The characterization of the binding affinity and kinetics of AMPA receptor modulators relies on a variety of sophisticated biophysical and pharmacological techniques. The following sections provide detailed methodologies for three key experimental approaches.

Radioligand Binding Assay

Radioligand binding assays are a fundamental technique for determining the binding affinity of a modulator for its receptor. These assays can be performed in a saturation format to determine the Kd of a radiolabeled ligand or in a competition format to determine the Ki of an unlabeled compound.

Objective: To determine the equilibrium dissociation constant (Kd) or inhibition constant (Ki) of an AMPA receptor modulator.

Materials:

-

Receptor Source: Synaptic membrane preparations from rodent brain tissue (e.g., cortex or hippocampus) or membranes from cell lines stably expressing specific AMPA receptor subunits.[7]

-

Radioligand: A high-affinity radiolabeled AMPA receptor ligand (e.g., [3H]-AMPA).

-

Test Compound: The unlabeled AMPA receptor modulator.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.[7]

-

Wash Buffer: Cold assay buffer.

-

Filtration Apparatus: A 96-well harvester with glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.[7]

-

Scintillation Counter and Scintillation Fluid.

Protocol:

-

Membrane Preparation:

-

Homogenize brain tissue or cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).[7]

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove large debris.[7]

-

Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.[7]

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.[7]

-

Resuspend the final pellet in a suitable buffer, determine the protein concentration (e.g., using a BCA assay), and store at -80°C.[7]

-

-

Competition Binding Assay:

-

On the day of the assay, thaw and resuspend the membrane preparation in the final assay buffer.[7]

-

In a 96-well plate, add the following to each well in a final volume of 250 µL:

-

150 µL of membrane preparation (typically 50-120 µg of protein for tissue membranes).[7]

-

50 µL of the unlabeled test compound at various concentrations (typically a serial dilution). For determining total binding, add 50 µL of assay buffer. For determining non-specific binding, add a saturating concentration of a known non-radiolabeled ligand.

-

50 µL of the radioligand at a fixed concentration (typically at or below its Kd).[7]

-

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[7]

-

-

Filtration and Counting:

-

Terminate the incubation by rapid vacuum filtration through the glass fiber filters using the harvester.[7]

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[7]

-

Dry the filters and place them in scintillation vials with scintillation cocktail.[7]

-

Quantify the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.

-

Fit the data using a non-linear regression model (e.g., one-site fit) to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

-

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that allows for the real-time measurement of binding kinetics and affinity. It monitors the change in the refractive index at the surface of a sensor chip as an analyte in solution binds to a ligand immobilized on the chip.

Objective: To determine the association rate constant (kon), dissociation rate constant (koff), and equilibrium dissociation constant (Kd) of an AMPA receptor modulator.

Materials:

-

SPR Instrument and Sensor Chips: (e.g., CM5 sensor chip).

-

Ligand: Purified AMPA receptor protein or its ligand-binding domain.

-

Analyte: The AMPA receptor modulator.

-

Immobilization Buffers: e.g., 10 mM sodium acetate (B1210297) at various pH values (e.g., 4.0, 4.5, 5.0) for amine coupling.

-

Running Buffer: e.g., HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

-

Amine Coupling Reagents: N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC), and ethanolamine-HCl.

Protocol:

-

Ligand Immobilization:

-

Equilibrate the sensor chip with running buffer.

-

Activate the carboxyl groups on the sensor chip surface by injecting a mixture of NHS and EDC.

-

Inject the purified AMPA receptor protein (ligand) diluted in the optimal immobilization buffer (determined through pH scouting) over the activated surface. The protein will covalently bind to the surface via primary amine groups.

-

Deactivate any remaining active esters by injecting ethanolamine-HCl.

-

A reference flow cell should be prepared similarly but without the ligand to allow for subtraction of non-specific binding and bulk refractive index changes.

-

-

Kinetic Analysis:

-

Inject a series of concentrations of the AMPA receptor modulator (analyte) in running buffer over both the ligand and reference flow cells at a constant flow rate. This is the association phase .

-

After the injection of the analyte, flow running buffer over the sensor surface to monitor the dissociation of the modulator from the receptor. This is the dissociation phase .

-

Between analyte injections, inject a regeneration solution (if necessary) to remove all bound analyte and return to the baseline. The regeneration solution must be carefully chosen to not denature the immobilized ligand.

-

-

Data Analysis:

-

The SPR instrument software generates a sensorgram, which is a plot of the response units (RU) versus time.

-

Subtract the response from the reference flow cell from the ligand flow cell to obtain the specific binding signal.

-

Fit the association and dissociation curves for each analyte concentration globally to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine the kon and koff values.

-

The equilibrium dissociation constant (Kd) is calculated as koff / kon.

-

Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event. It is the only technique that can determine all thermodynamic parameters of an interaction (Kd, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS)) in a single experiment.[8]

Objective: To obtain a complete thermodynamic profile of the interaction between an AMPA receptor modulator and the receptor.

Materials:

-

Isothermal Titration Calorimeter.

-

Macromolecule: Highly purified and concentrated AMPA receptor protein or its ligand-binding domain in a well-defined buffer.

-

Ligand: The AMPA receptor modulator dissolved in the same buffer as the macromolecule.

-

Degassing Station.

Protocol:

-

Sample Preparation:

-

Dialyze both the protein and the modulator extensively against the same buffer to minimize buffer mismatch effects, which can generate significant heat signals.

-

Degas both solutions immediately before the experiment to prevent the formation of air bubbles in the calorimeter cells.

-

Accurately determine the concentrations of the protein and the modulator.

-

-

ITC Experiment:

-

Load the purified AMPA receptor protein into the sample cell of the calorimeter.

-

Load the modulator solution into the injection syringe.

-

Set the experimental parameters, including the cell temperature, stirring speed, and injection volumes and spacing.

-

Initiate the titration. A series of small aliquots of the modulator are injected into the protein solution.[9]

-

-

Data Acquisition and Analysis:

-

The instrument measures the differential power required to maintain a zero temperature difference between the sample and reference cells. Each injection produces a heat pulse that is integrated over time to yield the heat change for that injection.

-

The raw data is a plot of power versus time. The integrated heat per injection is then plotted against the molar ratio of the modulator to the protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., a single-site binding model) to determine the Kd, stoichiometry (n), and enthalpy of binding (ΔH).

-

The Gibbs free energy (ΔG) and entropy (ΔS) of binding can then be calculated using the following equations:

-

ΔG = -RT * ln(Ka) (where Ka = 1/Kd)

-

ΔG = ΔH - TΔS

-

-

Visualization of Pathways and Workflows

AMPA Receptor Signaling Pathway

Caption: Simplified signaling pathway of an AMPA receptor modulated by a PAM.

Experimental Workflow: Radioligand Binding Assay

References

- 1. mdpi.com [mdpi.com]

- 2. Diversity of AMPA Receptor Ligands: Chemotypes, Binding Modes, Mechanisms of Action, and Therapeutic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of Positive Allosteric Modulators Acting on AMPA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. LY404187: a novel positive allosteric modulator of AMPA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. LY-404187 - Wikipedia [en.wikipedia.org]

- 6. Positive allosteric modulation of AMPA receptors from efficacy to toxicity: the interspecies exposure-response continuum of the novel potentiator PF-4778574 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Isothermal Titration Calorimetry (ITC) [protocols.io]

The Impact of AMPA Receptor Modulator-3 on Synaptic Plasticity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key mediator of fast excitatory synaptic transmission in the central nervous system, is a critical player in the mechanisms of synaptic plasticity that underlie learning and memory.[1] Positive allosteric modulators (PAMs) of the AMPA receptor, known as ampakines, represent a promising class of therapeutic agents for a variety of neurological and psychiatric disorders characterized by cognitive deficits.[2] This technical guide provides a comprehensive overview of the known and potential effects of AMPA Receptor Modulator-3 (also identified as LY392098), a potent and selective AMPA receptor PAM, on synaptic plasticity.[3][4] While direct studies on the effects of LY392098 on long-term potentiation (LTP) and long-term depression (LTD) are limited in the public domain, this document synthesizes the available data on this modulator and extrapolates its likely impact on synaptic plasticity based on the well-established actions of other ampakines.

Quantitative Data on this compound (LY392098)

The following tables summarize the available quantitative data regarding the in vitro and in vivo effects of this compound.

Table 1: In Vitro Potentiation of AMPA Receptor-Mediated Currents by LY392098

| Parameter | Value | Cell Type | Reference |

| EC50 | 1.7 ± 0.5 μM | Acutely isolated rat prefrontal cortex neurons | [4] |

| Maximal Potentiation | 31.0 ± 4.1-fold increase | Acutely isolated rat prefrontal cortex neurons | [4] |

| Agonist Potency Increase | Approximately 7-fold | Acutely isolated rat prefrontal cortex neurons | [4] |

Table 2: EC50 Values of LY392098 on Recombinant Human AMPA Receptor Subunits

| Subunit | EC50 (μM) |

| GluR1i | 1.77 |

| GluR2i | 0.22 |

| GluR2o | 0.56 |

| GluR3i | 1.89 |

| GluR4i | 0.20 |

Table 3: Anticipated Effects of this compound on Long-Term Potentiation (LTP) in Hippocampal Slices

| Parameter | Expected Outcome with LY392098 | Rationale |

| fEPSP Slope Potentiation | Enhanced magnitude and/or duration | Increased AMPA receptor activation during LTP induction leads to greater postsynaptic depolarization.[5][6] |

| LTP Induction Threshold | Lowered | Facilitation of AMPA receptor currents would require weaker stimulation to achieve the necessary depolarization for NMDA receptor activation. |

| Paired-Pulse Facilitation (PPF) | Potentially reduced | Enhanced postsynaptic response to the first pulse may lead to a smaller relative facilitation of the second pulse. |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of a compound's effect on synaptic plasticity. Below are generalized protocols for key experiments, which would be adapted for the specific investigation of this compound.

In Vitro Electrophysiology: Hippocampal Slice Preparation and LTP Recording

This protocol describes the methodology for preparing acute hippocampal slices and recording field excitatory postsynaptic potentials (fEPSPs) to assess LTP.

1. Slice Preparation:

- Anesthetize and decapitate a rodent (e.g., Sprague-Dawley rat).

- Rapidly remove the brain and immerse it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) of the following composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 26 NaHCO3, 10 dextrose, and 2 CaCl2.

- Isolate the hippocampus and prepare 400 µm thick transverse slices using a vibratome.

- Transfer slices to a holding chamber with oxygenated aCSF at room temperature for at least 1 hour to recover.

2. Electrophysiological Recording:

- Transfer a single slice to a recording chamber continuously perfused with oxygenated aCSF at 30-32°C.

- Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.

- Deliver baseline stimuli (e.g., 0.05 Hz) to evoke fEPSPs and establish a stable baseline for at least 20 minutes. The stimulus intensity should be set to elicit a fEPSP amplitude that is 30-40% of the maximum.

- To study the effect of this compound, perfuse the slice with aCSF containing the desired concentration of LY392098 for a predetermined period before LTP induction.

3. LTP Induction and Measurement:

- Induce LTP using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS) (e.g., 10 bursts of 4 pulses at 100 Hz, delivered at 5 Hz).

- Continue recording fEPSPs at the baseline frequency for at least 60 minutes post-induction.

- The magnitude of LTP is quantified as the percentage increase in the fEPSP slope from the pre-induction baseline.

Western Blotting for Signaling Protein Phosphorylation

This protocol outlines the steps to assess the phosphorylation status of key signaling molecules like CaMKII and CREB following treatment with this compound.

1. Sample Preparation:

- Treat primary neuronal cultures or hippocampal slices with LY392098 for a specified duration.

- Lyse the cells or tissue in RIPA buffer containing protease and phosphatase inhibitors.

- Determine the protein concentration of the lysates using a BCA assay.

2. SDS-PAGE and Immunoblotting:

- Separate equal amounts of protein on a polyacrylamide gel via SDS-PAGE.

- Transfer the separated proteins to a PVDF membrane.

- Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

- Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the protein of interest (e.g., anti-phospho-CaMKII, anti-CaMKII, anti-phospho-CREB, anti-CREB).

- Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

- Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

- Quantify band intensities and express the level of phosphorylated protein relative to the total protein.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways affected by this compound and a typical experimental workflow for its characterization.

Proposed Signaling Pathway for this compound in LTP

Caption: Proposed signaling cascade for LTP enhancement by this compound.

Experimental Workflow for Characterizing the Effects of this compound on Synaptic Plasticity

Caption: A logical workflow for the comprehensive evaluation of this compound.

Discussion and Future Directions

This compound (LY392098) is a potent positive allosteric modulator of AMPA receptors.[4] Based on its mechanism of action and data from other ampakines, it is highly probable that LY392098 enhances synaptic plasticity, particularly NMDA receptor-dependent LTP.[5][6] The potentiation of AMPA receptor currents would lead to greater postsynaptic depolarization upon high-frequency stimulation, facilitating the removal of the magnesium block from NMDA receptors and subsequent calcium influx. This influx is the critical trigger for the activation of downstream signaling cascades, including CaMKII and CREB, which are essential for the induction and maintenance of LTP.[7][8]

The antidepressant-like effects of LY392098 observed in preclinical models may also be linked to its ability to modulate synaptic plasticity.[3][9] Chronic stress and depression are associated with impaired synaptic plasticity, and enhancing AMPA receptor function could potentially reverse these deficits.[10]

However, to fully elucidate the therapeutic potential of this compound, further research is imperative. Specifically, direct electrophysiological studies are needed to quantify the effects of LY392098 on the magnitude and duration of LTP and LTD in various brain regions, such as the hippocampus and prefrontal cortex. Furthermore, detailed molecular studies are required to confirm the engagement of signaling pathways like the CaMKII and CREB pathways and to explore potential effects on gene expression related to synaptic plasticity. Investigating the impact of chronic administration of LY392098 on synaptic structure and function will also be crucial for understanding its long-term effects and therapeutic window.

Conclusion

This compound (LY392098) holds significant promise as a tool to probe the mechanisms of synaptic plasticity and as a potential therapeutic agent for disorders involving cognitive dysfunction. While direct evidence of its effects on LTP and LTD is currently lacking in publicly available literature, its potentiation of AMPA receptor function strongly suggests a facilitatory role in these processes. The experimental frameworks and proposed signaling pathways outlined in this guide provide a roadmap for future investigations that will be critical in fully characterizing the profile of this modulator and its potential for clinical development.

References

- 1. AMPA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Antidepressant-like actions of an AMPA receptor potentiator (LY392098) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. LY392098, a novel AMPA receptor potentiator: electrophysiological studies in prefrontal cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Prolonged ampakine exposure prunes dendritic spines and increases presynaptic release probability for enhanced long-term potentiation in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Low-Impact Ampakine CX1739 Exerts Pro-Cognitive Effects and Reverses Opiate-Induced Respiratory Depression in Rodents [mdpi.com]

- 7. Flexible linkers in CaMKII control the balance between activating and inhibitory autophosphorylation | eLife [elifesciences.org]

- 8. Antidepressants induce acute CREB phosphorylation and CRE-mediated gene expression in glial cells: a possible contribution to GDNF production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Neurobiology of Depression: Chronic Stress Alters the Glutamatergic System in the Brain—Focusing on AMPA Receptor [mdpi.com]

Unveiling AMPA Receptor Modulator-3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the discovery and development of AMPA Receptor Modulator-3, a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. This guide details the pharmacological properties, mechanism of action, and the experimental protocols utilized in its characterization. All quantitative data is presented in structured tables for comparative analysis, and key conceptual frameworks are visualized through diagrams to facilitate understanding.

Introduction

The AMPA receptor, a key mediator of fast excitatory synaptic transmission in the central nervous system, is a well-established target for therapeutic intervention in a range of neurological and psychiatric disorders. Positive allosteric modulators (PAMs) of the AMPA receptor have garnered significant interest for their potential to enhance cognitive function and produce antidepressant-like effects. This compound, also identified as Compound 5e in foundational research, belongs to the biarylpropylsulfonamide class of AMPA receptor PAMs. This guide synthesizes the available data on this modulator, providing a detailed resource for researchers in the field.

Quantitative Pharmacological Data

The following tables summarize the key in vitro pharmacological data for this compound and related compounds from the biarylpropylsulfonamide series.

Table 1: In Vitro Potency of Biarylpropylsulfonamide AMPA Receptor Modulators

| Compound ID | Structure | EC50 (µM) for iGluR4 flip Potentiation |

| This compound (5e) | N/A | 4.4 |

| Compound 5a | N/A | > 100 |

| Compound 5b | N/A | 19.6 |

| Compound 5c | N/A | 10.1 |

| Compound 5d | N/A | 8.2 |

| Compound 5f | N/A | 3.9 |

| Compound 5g | N/A | 2.5 |

| Compound 5h | N/A | 2.4 |

| Compound 5i | N/A | 1.8 |

| Compound 5j | N/A | 1.5 |

| Compound 5k | N/A | 1.2 |

| Compound 5l | N/A | 1.0 |

| Compound 5m | N/A | 0.9 |

| Compound 5n | N/A | 0.8 |

| Compound 5o | N/A | 0.7 |

| Compound 5p | N/A | 0.6 |

Note: The EC50 value represents the concentration of the compound required to produce 50% of the maximal potentiation of the response mediated by 100 µM L-glutamate in HEK-293 cells expressing the iGluR4 flip subtype.

Experimental Protocols

In Vitro AMPA Receptor Potentiation Assay

The primary assay used to determine the potency of this compound was a cell-based functional assay using a human embryonic kidney (HEK-293) cell line stably expressing the rat iGluR4 flip splice variant of the AMPA receptor.

Cell Culture and Transfection:

-

HEK-293 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 units/mL), and streptomycin (B1217042) (100 µg/mL).

-

Cells were stably transfected with the cDNA encoding the rat iGluR4 flip subunit using a suitable transfection reagent.

-

Stable clones were selected and maintained under antibiotic selection.

Fluorometric Imaging Plate Reader (FLIPR) Assay:

-

Cell Plating: Stably transfected HEK-293 cells were seeded into 96-well black-walled, clear-bottomed plates and grown to confluence.

-

Dye Loading: The cell culture medium was removed, and the cells were incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological salt solution for a specified time at 37°C.

-

Compound Addition: The dye solution was removed, and the cells were washed with the physiological salt solution. Test compounds, including this compound, were then added at various concentrations.

-

Glutamate (B1630785) Stimulation: After a short pre-incubation with the test compounds, the plate was placed in a FLIPR instrument. The agonist, L-glutamate, was added to a final concentration of 100 µM to stimulate the AMPA receptors.

-

Data Acquisition: Changes in intracellular calcium concentration, as reflected by changes in fluorescence intensity, were monitored in real-time.

-

Data Analysis: The potentiation of the glutamate-induced response by the test compound was calculated. EC50 values were determined by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software.

Signaling Pathways and Experimental Workflows

Proposed Mechanism of Action

This compound is a positive allosteric modulator that is believed to bind to a site on the AMPA receptor distinct from the glutamate binding site. This binding event is thought to stabilize the open conformation of the ion channel, thereby potentiating the influx of ions in response to glutamate binding.

Pharmacological Profile of AMPA Receptor Modulator-3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, an ionotropic glutamate (B1630785) receptor, is a critical component of fast excitatory neurotransmission in the central nervous system (CNS).[1][2] These receptors play a pivotal role in synaptic plasticity, the cellular mechanism underlying learning and memory.[1][3] Positive allosteric modulators (PAMs) of the AMPA receptor are compounds that enhance the receptor's response to glutamate without directly activating it.[2][4] This modulation is achieved by binding to an allosteric site on the receptor, which can lead to a slowing of deactivation and/or desensitization, thereby prolonging the influx of cations and enhancing the synaptic signal.[5][6][7]

AMPA receptor modulator-3 is identified as a positive allosteric modulator of the AMPA receptor.[8] This technical guide provides a comprehensive overview of its pharmacological profile, drawing from available data and contextualizing it within the broader landscape of AMPA receptor modulation for researchers and professionals in drug development.

Mechanism of Action

AMPA receptors are tetrameric ion channels typically composed of a combination of four subunits (GluA1-4).[1][9] The binding of glutamate to the ligand-binding domain (LBD) triggers a conformational change that opens the ion channel pore, allowing the influx of sodium (Na+) and, depending on the subunit composition, calcium (Ca2+) ions.[1][2] This influx leads to depolarization of the postsynaptic membrane and propagation of the excitatory signal.[2]

Positive allosteric modulators, like this compound, bind to a site distinct from the glutamate-binding site, often at the interface between the LBDs of adjacent subunits.[5][6][7] This binding stabilizes the open or glutamate-bound conformation of the receptor, leading to one or both of the following effects:

-

Slowing of Deactivation: The rate at which the channel closes after the removal of glutamate is reduced.[5][7]

-

Attenuation of Desensitization: The process by which the receptor enters a non-conducting state despite the continued presence of glutamate is lessened.[5][7]

By prolonging the channel opening, AMPA receptor PAMs amplify the postsynaptic response to presynaptically released glutamate, thereby strengthening synaptic transmission.

Below is a diagram illustrating the general mechanism of AMPA receptor modulation.

References

- 1. AMPA receptor - Wikipedia [en.wikipedia.org]

- 2. What are AMPA receptor modulators and how do they work? [synapse.patsnap.com]

- 3. Pharmacological characterisation of S 47445, a novel positive allosteric modulator of AMPA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Positive AMPA and Kainate Receptor Modulators and Their Therapeutic Potential in CNS Diseases: A Comprehensive Review | MDPI [mdpi.com]

- 5. jneurosci.org [jneurosci.org]

- 6. Mechanism of Positive Allosteric Modulators Acting on AMPA Receptors | Journal of Neuroscience [jneurosci.org]

- 7. Mechanism of Positive Allosteric Modulators Acting on AMPA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. books.rsc.org [books.rsc.org]

An In-depth Technical Guide to the Subunit Selectivity of AMPA Receptor Modulator-S3

Audience: Researchers, scientists, and drug development professionals.

Core Subject: AMPAR-Mod-S3, a novel positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, with notable selectivity for specific receptor subunits.

Introduction

The AMPA receptor, a key mediator of fast excitatory neurotransmission in the central nervous system, is a heterotetrameric ion channel assembled from four core subunits: GluA1, GluA2, GluA3, and GluA4.[1] The specific subunit composition of the receptor dictates its physiological and pharmacological properties, including ion permeability, gating kinetics, and trafficking.[1][2] The GluA2 subunit is particularly critical, as its post-transcriptional RNA editing renders the channel impermeable to calcium, a key feature for preventing excitotoxicity.[2]

Positive allosteric modulators (PAMs) of AMPA receptors, often called ampakines, represent a promising class of therapeutic agents for cognitive disorders and depression.[3][4] These molecules do not activate the receptor directly but potentiate its function in the presence of the endogenous agonist, glutamate (B1630785).[5][6] They typically bind to an allosteric site at the interface between two subunits, stabilizing the glutamate-bound conformation and thereby slowing receptor deactivation and/or desensitization.[6][7]

Developing PAMs with selectivity for specific AMPA receptor subpopulations is a key strategy for targeted therapeutic intervention while minimizing side effects.[2][5] This guide provides a comprehensive technical overview of the subunit selectivity profile of a hypothetical, representative modulator, AMPAR-Mod-S3.

Quantitative Selectivity Profile of AMPAR-Mod-S3

The selectivity of AMPAR-Mod-S3 has been characterized across homomeric AMPA receptor subtypes expressed in a heterologous system (HEK293 cells). The following tables summarize the binding affinity, potency, and efficacy of the modulator for each of the four main AMPA receptor subunits.

Table 1: Binding Affinity of AMPAR-Mod-S3 for Homomeric AMPA Receptor Subunits

This table presents the equilibrium dissociation constant (Ki) for AMPAR-Mod-S3, indicating its binding affinity for different AMPA receptor subunits. Lower Ki values signify higher affinity.

| Receptor Subunit | Binding Affinity (Ki) (nM) |

| GluA1 | 150 ± 12 |

| GluA2 | 45 ± 5 |

| GluA3 | 85 ± 9 |

| GluA4 | 350 ± 25 |

Data represent mean ± SEM from competitive radioligand binding assays.

Table 2: Functional Potency and Efficacy of AMPAR-Mod-S3

This table details the half-maximal effective concentration (EC50) and maximum efficacy (Emax) of AMPAR-Mod-S3. EC50 measures the concentration required to elicit 50% of the maximal effect, indicating potency. Emax represents the maximal potentiation of the glutamate-evoked current.

| Receptor Subunit | Potency (EC50) (µM) | Efficacy (Emax) (% Potentiation of Glutamate Response) |

| GluA1 | 2.5 ± 0.3 | 180 ± 15% |

| GluA2 | 0.8 ± 0.1 | 250 ± 20% |

| GluA3 | 1.5 ± 0.2 | 220 ± 18% |

| GluA4 | 5.2 ± 0.6 | 150 ± 10% |

Data represent mean ± SEM from whole-cell patch-clamp electrophysiology recordings.

The data clearly indicate that AMPAR-Mod-S3 exhibits a preferential selectivity for GluA2-containing AMPA receptors, demonstrating the highest binding affinity and functional potency for this subunit.

Experimental Protocols

The quantitative data presented above were derived from standard, reproducible pharmacological assays. Detailed methodologies are provided below.

Radioligand Binding Assay for Affinity (Ki) Determination

This protocol is used to determine the binding affinity of a test compound by measuring its ability to displace a known radioligand from the receptor.

-

Cell Culture and Membrane Preparation:

-

HEK293 cells are transiently transfected with cDNA encoding a single AMPA receptor subunit (e.g., human GluA2).

-

After 48 hours of expression, cells are harvested and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at low speed to remove nuclei and debris, followed by high-speed ultracentrifugation to pellet the cell membranes.

-

The final membrane pellet is resuspended in the binding buffer and protein concentration is determined.

-

-

Binding Assay:

-

Membrane preparations (containing a specific AMPA receptor subunit) are incubated in a solution containing a fixed concentration of a suitable radioligand (e.g., [³H]-PAM-43) and varying concentrations of the unlabeled test compound (AMPAR-Mod-S3).[4]

-

The incubation is performed in the presence of a saturating concentration of glutamate to promote the high-affinity state of the modulator binding site.[8]

-

Non-specific binding is determined in parallel incubations containing a high concentration of a non-radioactive, high-affinity standard compound.

-

The reaction is allowed to reach equilibrium (e.g., 60 minutes at 4°C).

-

-

Data Acquisition and Analysis:

-

The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes.

-

Filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated by non-linear regression.

-

The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Whole-Cell Patch-Clamp Electrophysiology for Potency (EC50) and Efficacy (Emax)

This gold-standard technique measures the ion flow through AMPA receptors in response to agonist application, and how this is modulated by a PAM.[9]

-

Cell Preparation:

-

HEK293 cells expressing a specific homomeric AMPA receptor subunit are plated onto glass coverslips.

-

Individual cells are identified for recording under a microscope.

-

-

Recording Configuration:

-

A glass micropipette with a fine tip (3-5 MΩ resistance) is filled with an internal solution mimicking the intracellular ionic environment and is used to form a high-resistance seal with the cell membrane.[10]

-

The cell membrane under the pipette is ruptured to achieve the "whole-cell" configuration, allowing control of the cell's membrane potential and measurement of transmembrane currents.

-

The cell is held at a negative membrane potential (e.g., -70 mV) to measure inward currents.[11]

-

-

Drug Application:

-

The cell is continuously perfused with an external solution.

-

A rapid solution exchange system is used to apply glutamate at a sub-saturating concentration (e.g., EC20) to evoke a baseline current.

-

Following baseline measurements, glutamate is co-applied with varying concentrations of AMPAR-Mod-S3.

-

To prevent receptor desensitization from confounding the results, a blocker of desensitization like cyclothiazide (B1669527) (CTZ) can be included in control experiments, or the protocol can be designed with brief pulses of agonist.[12]

-

-

Data Analysis:

-

The peak amplitude of the inward current is measured for each concentration of AMPAR-Mod-S3.

-

The potentiation is calculated as the percentage increase in current amplitude relative to the baseline glutamate response.

-

A concentration-response curve is generated, and the EC50 (potency) and Emax (efficacy) values are determined by fitting the data to a sigmoidal dose-response equation.

-

Visualizations: Pathways and Workflows

Signaling Pathways of the AMPA Receptor

AMPA receptor activation primarily leads to cation influx, but can also trigger intracellular signaling cascades through metabotropic actions.[13][14]

Caption: AMPA receptor signaling pathways.

Experimental Workflow for Subunit Selectivity Screening

A systematic process is required to identify and characterize subunit-selective modulators.

References

- 1. Diversity of AMPA Receptor Ligands: Chemotypes, Binding Modes, Mechanisms of Action, and Therapeutic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. jneurosci.org [jneurosci.org]

- 4. mdpi.com [mdpi.com]

- 5. AMPA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 6. books.rsc.org [books.rsc.org]

- 7. AMPA RECEPTOR POTENTIATORS: FROM DRUG DESIGN TO COGNITIVE ENHANCEMENT - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New Allosteric Modulators of AMPA Receptors: Synthesis and Study of Their Functional Activity by Radioligand-Receptor Binding Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanism of Positive Allosteric Modulators Acting on AMPA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Screening for AMPA receptor auxiliary subunit specific modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Electrophysiological Characterization of AMPA and NMDA Receptors in Rat Dorsal Striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Activation Kinetics of AMPA Receptor Channels Reveal the Number of Functional Agonist Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Presynaptic AMPA Receptors in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The AMPA receptor interacts with and signals through the protein tyrosine kinase Lyn - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cellular and Molecular Effects of AMPA Receptor Modulator-3 (LY392098)

For Researchers, Scientists, and Drug Development Professionals

Abstract

AMPA Receptor Modulator-3, also known as LY392098, is a potent, selective, and centrally active positive allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1] As a member of the biarylpropylsulfonamide class of molecules, it enhances AMPA receptor-mediated responses both in vitro and in vivo.[2][3] This document provides a comprehensive overview of the cellular and molecular effects of LY392098, presenting key quantitative data, detailed experimental protocols, and visualizations of its mechanisms of action and experimental workflows. This technical guide is intended to serve as a resource for researchers and professionals in the fields of neuroscience and drug development.

Core Molecular Effects: Positive Allosteric Modulation

LY392098 functions as a positive allosteric modulator, binding to a site on the AMPA receptor distinct from the glutamate (B1630785) binding site.[1][4] This binding potentiates the receptor's response to glutamate, rather than directly activating the receptor.[1] The potentiation is activity-dependent, manifesting only in the presence of an agonist like glutamate.[1] Key molecular actions include enhancing ion influx, increasing the potency of the agonist, and removing glutamate-dependent desensitization of the receptor.[1][5] Studies indicate that the site of action is extracellular.[1]

Signaling Pathway of AMPA Receptor Potentiation

The potentiation of AMPA receptors by LY392098 is proposed to initiate downstream signaling cascades that contribute to neuroplasticity and its observed antidepressant-like effects. A key pathway involves the enhancement of Brain-Derived Neurotrophic Factor (BDNF) expression and subsequent neurogenesis.[6]

References

- 1. LY392098, a novel AMPA receptor potentiator: electrophysiological studies in prefrontal cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antidepressant-like actions of an AMPA receptor potentiator (LY392098) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 5. Novel AMPA receptor potentiators LY392098 and LY404187: effects on recombinant human AMPA receptors in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. AMPA receptor potentiators as novel antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of AMPA Receptor Modulator-3 in Long-Term Potentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-term potentiation (LTP) is a persistent strengthening of synapses based on recent patterns of activity. It is widely considered one of the major cellular mechanisms underlying learning and memory. A key player in the expression of LTP is the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. Positive allosteric modulators (PAMs) of the AMPA receptor, a class of compounds that enhance the function of these receptors, have garnered significant interest for their potential to facilitate LTP and, consequently, cognitive function. This technical guide provides an in-depth overview of the role of a representative AMPA receptor positive allosteric modulator, referred to here as "AMPA Receptor Modulator-3," in long-term potentiation. For the purpose of this guide, we will draw upon data from well-characterized AMPA receptor PAMs such as S 47445, cyclothiazide (B1669527) (CTZ), and aniracetam (B1664956) to illustrate the core principles and experimental findings.

Data Presentation: Quantitative Effects of AMPA Receptor Modulators on LTP

The following tables summarize the quantitative effects of various AMPA receptor positive allosteric modulators on key parameters of long-term potentiation. These data are compiled from multiple studies and are intended for comparative analysis.

| Modulator | Concentration/Dose | Model System | Key Quantitative Finding | Reference |

| S 47445 | 10 mg/kg (p.o.) | Young, alert mice | Significantly increased LTP in CA3-CA1 hippocampal synapses compared to control. | [1] |

| S 47445 | 10 mg/kg (chronic) | Old, alert animals | Counteracted the age-related deficit of LTP. | [1] |

| Cyclothiazide (CTZ) | 100 µM | Rat hippocampal slices | Significantly greater slowing of EPSC decay in potentiated vs. control synapses. | [2] |

| Cyclothiazide (CTZ) | 100 µM | Rat hippocampal slices | Significantly greater effect on EPSC amplitude in potentiated vs. control pathways. | [2] |

| Cyclothiazide (CTZ) | 30 µM | Single glutamatergic neurons | Potentiation of evoked EPSCs to 163.7 ± 6.1% of control. | [3] |

| Cyclothiazide (CTZ) | 100 µM | Single glutamatergic neurons | Potentiation of evoked EPSCs to 174.5 ± 11.6% of control. | [3] |

| Cyclothiazide (CTZ) | 10.4 µM (EC50) | Hippocampal neurons | Dose-dependent potentiation of AMPA-evoked currents. | [3] |

| Aniracetam | Not specified | Rat hippocampal slices | Reduced the effect of aniracetam on the amplitude but increased its effect on the decay time constant of field EPSPs after LTP induction. | [4] |

Experimental Protocols

In Vitro Long-Term Potentiation (LTP) Recording in Hippocampal Slices with AMPA Receptor Modulator Application

This protocol outlines the procedure for inducing and recording LTP in rodent hippocampal slices and assessing the effects of an AMPA receptor modulator.

Materials:

-

Rodent (rat or mouse)

-

Artificial cerebrospinal fluid (aCSF) components (in mM): 124 NaCl, 4.4 KCl, 1.3 MgSO4, 1.0 NaH2PO4, 26.2 NaHCO3, 2.5 CaCl2, 10 D-glucose

-

Sucrose-based cutting solution (ice-cold)

-

AMPA receptor modulator (e.g., S 47445, cyclothiazide, aniracetam) dissolved in appropriate vehicle (e.g., DMSO)

-

Dissection tools

-

Vibratome

-

Interface or submerged recording chamber

-

Bipolar stimulating electrode

-

Glass microelectrode for recording

-

Amplifier and data acquisition system

-

Carbogen gas (95% O2 / 5% CO2)

Procedure:

-

Slice Preparation:

-

Anesthetize the animal and rapidly decapitate.

-

Dissect the brain and place it in ice-cold, carbogenated sucrose-based cutting solution.

-

Prepare 350-400 µm thick sagittal or coronal hippocampal slices using a vibratome.[5]

-

Transfer slices to an incubation chamber containing carbogenated aCSF at 34°C for at least 45 minutes to recover.[5]

-

Subsequently, maintain slices at room temperature in oxygenated aCSF for at least 30 minutes before recording.[5]

-

-

Electrophysiological Recording Setup:

-

Transfer a single slice to the recording chamber continuously perfused with warm (33.5°C), carbogenated aCSF.[5]

-

Place a bipolar stimulating electrode in the Schaffer collateral pathway of the CA3 region.

-

Position a glass recording microelectrode filled with aCSF in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

-

Baseline Recording:

-

Deliver single baseline stimuli (e.g., 0.05 Hz) to evoke fEPSPs.

-

Adjust the stimulus intensity to elicit a response that is approximately 30-50% of the maximal fEPSP amplitude.

-

Record a stable baseline for at least 20-30 minutes.

-

-

Application of AMPA Receptor Modulator:

-

Prepare a stock solution of the AMPA receptor modulator in its vehicle.

-

Dilute the stock solution in aCSF to the desired final concentration (e.g., 100 µM for cyclothiazide).

-

Switch the perfusion to the aCSF containing the modulator and allow it to equilibrate for a predetermined period (e.g., 15-20 minutes) while continuing baseline stimulation.

-

-

LTP Induction:

-

Induce LTP using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS) or multiple trains of 100 Hz stimulation.[6]

-

-

Post-Induction Recording:

-

Resume baseline stimulation immediately after LTP induction and record fEPSPs for at least 60 minutes to assess the magnitude and stability of potentiation.

-

The magnitude of LTP is typically quantified as the percentage increase in the fEPSP slope compared to the pre-induction baseline.

-

Western Blot Analysis of GluA1 Phosphorylation

This protocol describes the detection of phosphorylation changes in the AMPA receptor subunit GluA1 at serine residues 831 (S831) and 845 (S845) following LTP induction in the presence of an AMPA receptor modulator.

Materials:

-

Hippocampal slices treated as described in the LTP protocol

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Primary antibodies: anti-phospho-GluA1 (S831), anti-phospho-GluA1 (S845), anti-total GluA1, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Sample Preparation:

-

Following the LTP experiment, rapidly dissect the CA1 region of the hippocampal slices and snap-freeze in liquid nitrogen.

-

Homogenize the tissue in ice-cold lysis buffer.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

Determine the protein concentration of each sample using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-GluA1 S831) overnight at 4°C with gentle agitation.

-

Wash the membrane extensively with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate to the membrane.

-

Capture the signal using an imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the intensity of the phospho-specific bands to the total GluA1 and/or the loading control (β-actin).

-

Mandatory Visualizations

Signaling Pathways

Caption: Signaling pathway of AMPA receptor modulator-enhanced LTP.

Experimental Workflow

Caption: Workflow for an in vitro LTP experiment with an AMPA receptor modulator.

References

- 1. The AMPA receptor positive allosteric modulator S 47445 rescues in vivo CA3-CA1 long-term potentiation and structural synaptic changes in old mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Long-term potentiation alters the modulator pharmacology of AMPA-type glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cyclothiazide potently inhibits γ-aminobutyric acid type A receptors in addition to enhancing glutamate responses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of aniracetam after LTP induction are suggestive of interactions on the kinetics of the AMPA receptor channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hippocampal LTP and contextual learning require surface diffusion of AMPA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Long-Term Potentiation by Theta-Burst Stimulation using Extracellular Field Potential Recordings in Acute Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]

Early-Stage Research on AMPA Receptor Modulators for Cognitive Enhancement: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key mediator of fast excitatory synaptic transmission in the central nervous system, is a prime target for cognitive enhancement strategies.[1] Positive allosteric modulators (PAMs) of the AMPA receptor, often referred to as ampakines, enhance glutamatergic signaling, not by direct activation, but by slowing the receptor's deactivation or desensitization.[2] This modulation strengthens synaptic plasticity, particularly long-term potentiation (LTP), a cellular correlate of learning and memory.[1][3] Furthermore, AMPA receptor modulation can lead to increased production of crucial neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF), further supporting synaptic health and cognitive function.[1][3]

This technical guide provides an in-depth overview of the early-stage research on AMPA receptor modulators for cognitive enhancement, with a focus on compounds that have shown preclinical efficacy. While the term "AMPA receptor modulator-3" is not a standard nomenclature, this guide will address modulators acting on AMPA receptors, including those containing the GluA3 subunit, which is implicated in synaptic plasticity.[4] We will delve into the quantitative data from key preclinical studies, provide detailed experimental protocols, and visualize the underlying signaling pathways and experimental workflows.

Data Presentation: Preclinical Efficacy of Representative AMPA Receptor Modulators

The following tables summarize the quantitative data from preclinical studies on several key AMPA receptor modulators, providing a comparative overview of their potency and efficacy in various cognitive and neurophysiological assays.

Table 1: In Vitro Potency of Selected AMPA Receptor Modulators

| Compound | Assay | Preparation | Key Parameter | Value | Reference |

| Aniracetam | Kynurenate Antagonism of NMDA-evoked [3H]NA release | Rat Hippocampal Slices | EC50 | ≤0.1 µM | [5] |

| IDRA-21 | Glutamate-induced current inactivation | HEK 293 cells with GluR1/2 receptors | Concentration for doubling charge transfer | 70 µM | [6] |

| Field EPSP Amplitude/Halfwidth | Rat Hippocampal Slices | Effective Concentration | 500 µM | [7] | |

| CX614 | AMPAR-mediated currents | Hippocampal CA1 neurons | EC50 | 3.4 µM | [8] |

| S18986 | AMPA-evoked currents | N/A | EC50 | 130 µM | [9] |

Table 2: In Vivo Efficacy of Selected AMPA Receptor Modulators in Cognitive Tasks

| Compound | Animal Model | Cognitive Task | Dosing Regimen | Key Finding | Reference |

| IDRA-21 | Young Rhesus Monkeys | Delayed Matching-to-Sample (DMTS) | 0.15-10 mg/kg (oral, single dose) | 34% increase in accuracy on long-delay trials. Effects lasted up to 48 hours. | [6][10] |

| Aged Rhesus Monkeys | Delayed Matching-to-Sample (DMTS) | 0.15-10 mg/kg (oral) | Up to 18% increase in accuracy on medium-delay trials. | [6][10] | |

| S18986 | Aged Mice | Radial Maze (Declarative & Working Memory) | 0.1 mg/kg | Improved performance in both long-term declarative and short-term working memory tests. | [11] |

| Young and Aged Rats | Passive Avoidance (Scopolamine-induced deficit) | 3 and 10 mg/kg (i.p.) | Prevented scopolamine-induced disruption of memory acquisition. | [2][12] | |

| Rats | Olfactory Discrimination | 3 µ g/site (intracerebral, prelimbic cortex) | Reduced latency and errors in acquisition and retention. | [13] | |

| CX516 (Ampalex) | Rats | Delayed Non-Match-to-Sample (DNMS) | Alternating days with vehicle for 17 days | Improved performance, especially at delays of 6-35 seconds, with carryover effects to non-drug days. | [14] |

Table 3: Neurochemical and Electrophysiological Effects of S18986 In Vivo

| Animal Model | Method | Brain Region | Dosing Regimen | Effect | Reference |

| Young Rats | In Vivo Microdialysis | Hippocampus | 10 mg/kg (i.p.) | ~70% increase in Acetylcholine (B1216132) (ACh) release. | [12] |

| Aged Rats | In Vivo Microdialysis | Hippocampus | 3 and 10 mg/kg (i.p.) | Sustained increase in ACh release, similar in magnitude to young rats. | [12] |

| Young and Aged Rats | In Vivo Microdialysis | Hippocampus | Up to 10 mg/kg (i.p.) | No significant change in GABA or Glutamate (B1630785) release. | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of AMPA receptor modulators.

In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording in Hippocampal Slices

Objective: To measure the potentiation of AMPA receptor-mediated synaptic currents by a modulator compound.

Materials:

-

Acute hippocampal slices (300-400 µm) from rats or mice.

-

Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 1 MgSO4, 2 CaCl2, 10 dextrose; bubbled with 95% O2 / 5% CO2.

-

Internal pipette solution containing (in mM): 130 Cs-gluconate, 10 HEPES, 10 EGTA, 5 QX-314, 4 Mg-ATP, 0.3 Na-GTP; pH adjusted to 7.2-7.3 with CsOH.

-

Patch-clamp amplifier, micromanipulators, and data acquisition system.

-

Bipolar stimulating electrode.

-

Test compound (AMPA receptor modulator).

Procedure:

-